molecular formula C15H22ClFN2O B14959917 2-(2-chloro-6-fluorophenyl)-N-[3-(diethylamino)propyl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[3-(diethylamino)propyl]acetamide

Cat. No.: B14959917
M. Wt: 300.80 g/mol
InChI Key: MCPMPFRMHBFHEV-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[3-(diethylamino)propyl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, an acetamide group, and a diethylamino propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[3-(diethylamino)propyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-chloro-6-fluoroaniline with ethyl chloroacetate to form an intermediate, which is then reacted with diethylamine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and minimize waste. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-[3-(diethylamino)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of chloro or fluoro groups with other functional groups such as methoxy or tert-butyl.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[3-(diethylamino)propyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[3-(diethylamino)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorophenylacetic acid
  • 2-chloro-6-fluorophenylmethylamine

Uniqueness

Compared to similar compounds, 2-(2-chloro-6-fluorophenyl)-N-[3-(diethylamino)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino propyl chain, in particular, may enhance its solubility and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H22ClFN2O

Molecular Weight

300.80 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[3-(diethylamino)propyl]acetamide

InChI

InChI=1S/C15H22ClFN2O/c1-3-19(4-2)10-6-9-18-15(20)11-12-13(16)7-5-8-14(12)17/h5,7-8H,3-4,6,9-11H2,1-2H3,(H,18,20)

InChI Key

MCPMPFRMHBFHEV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)CC1=C(C=CC=C1Cl)F

Origin of Product

United States

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